molecular formula C14H20N4O2S B1392607 {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine CAS No. 1242866-48-3

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Cat. No. B1392607
M. Wt: 308.4 g/mol
InChI Key: ATFHBBZCHAILDU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is characterized by a benzimidazole ring substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthesis Techniques

A study by Stroganova et al. (2013) explored the synthesis of benzimidazoles, including structures similar to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, through intramolecular cyclization. This method demonstrated the impact of the amine's nature on cyclization outcomes, contributing to the synthetic chemistry of benzimidazole derivatives (Stroganova et al., 2013).

Pharmacological Research

Grimwood et al. (2011) investigated a compound structurally similar to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, focusing on its high affinity as a κ-opioid receptor antagonist. This research is significant for understanding the pharmacological potential of benzimidazole derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Potential Antiarrhythmic and Antiserotonin Activity

Zhukovskaya et al. (2017) synthesized dialkylaminobenzimidazoles, related to the chemical , and studied their potential antiarrhythmic and antiserotonin activities. This research highlights the therapeutic potential of benzimidazole derivatives in cardiovascular and neurological applications (Zhukovskaya et al., 2017).

Antineoplastic and Antifilarial Agents

Research by Ram et al. (1992) on benzimidazole-2-carbamates, related to {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, demonstrated significant antineoplastic and antifilarial activities. This suggests the potential use of similar compounds in cancer and parasitic worm infection treatments (Ram et al., 1992).

Fluorescence Applications

Wei et al. (2006) investigated tridentate ligands derived from benzimidazole for developing fluorescence applications. This research is essential for understanding how modifications to the benzimidazole structure, like in {2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine, can be utilized in imaging and diagnostic techniques (Wei et al., 2006).

Intermediate in Antibiotic Synthesis

Fleck et al. (2003) described the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation. This study underscores the role of similar compounds in developing new antibiotics (Fleck et al., 2003).

Safety And Hazards

The compound “{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine” is intended for test and assay use only. It is not meant for administration to humans or animals and cannot be used to diagnose, treat, or cure diseases of any kind .

Future Directions

The pyrrolidine ring, a key component of “{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine”, is a versatile scaffold in drug discovery. Future research could focus on designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-11-16-13-10-12(4-5-14(13)18(11)9-6-15)21(19,20)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFHBBZCHAILDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCN)C=CC(=C2)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine
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{2-[2-Methyl-5-(pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine

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